2-(Fmoc-amino)pyridine-5-acetamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fmoc-amino)pyridine-5-acetamidoxime is a chemical compound that features a pyridine ring substituted with an Fmoc-protected amino group and an acetamidoxime moiety. The Fmoc (fluorenylmethyloxycarbonyl) group is a commonly used protecting group in organic synthesis, particularly for amino acids and peptides
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (Et3N).
Acetamidoxime Formation: The acetamidoxime moiety can be synthesized by reacting the corresponding amine with hydroxylamine under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems for efficient production.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions, such as with potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2, Pd/C, Zn/HCl
Substitution: NaOCH3, RLi, RMgX
Major Products Formed:
Oxidation: Pyridine N-oxide
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-(Fmoc-amino)pyridine-5-acetamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of biological systems, particularly in the context of peptide synthesis and modification.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(Fmoc-amino)pyridine-5-acetamidoxime exerts its effects involves its interaction with molecular targets and pathways. The Fmoc group can be selectively removed under basic conditions, allowing for the release of the free amine, which can then participate in further chemical reactions. The acetamidoxime moiety can also undergo hydrolysis to form the corresponding amine and hydroxylamine derivatives.
Comparison with Similar Compounds
2-(Fmoc-amino)pyridine-5-acetamidoxime is unique due to its combination of the Fmoc-protected amino group and the acetamidoxime moiety. Similar compounds include:
2-(Fmoc-amino)ethanol: This compound features an Fmoc-protected amino group and an ethanol moiety.
2-(Fmoc-amino)acetamide: This compound has an Fmoc-protected amino group and an acetamide group.
These compounds share the Fmoc protection but differ in their functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[5-[(2Z)-2-amino-2-hydroxyiminoethyl]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c23-20(26-28)11-14-9-10-21(24-12-14)25-22(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19,28H,11,13H2,(H2,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWWORPKLHGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.